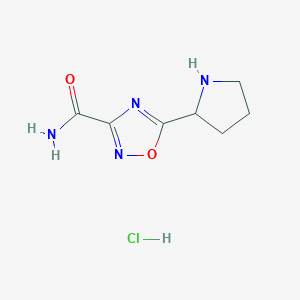

5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide hydrochloride

Vue d'ensemble

Description

5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide hydrochloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a five-membered ring structure. This compound is characterized by the presence of a pyrrolidinyl group attached to the oxadiazole ring, which can influence its chemical properties and biological activities.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as pyrrolidin-2-ylamine and oxalyl chloride.

Reaction Steps:

Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the formation of the desired product.

Industrial Production Methods:

Scale-Up: The synthesis process is scaled up to industrial levels by optimizing reaction conditions to achieve higher yields and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities and obtain the compound in its pure form.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen atoms or the removal of hydrogen atoms.

Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

Reduction Reagents: Typical reagents for reduction include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.

Reduction Products: Reduction reactions can produce amines or alcohols.

Substitution Products: Substitution reactions can result in the formation of various derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent, particularly as a ligand for the G-protein bile acid receptor 1 (GPBAR1), which is involved in metabolic and inflammatory diseases such as type 2 diabetes and obesity.

Case Study: GPBAR1 Agonists

Recent studies have synthesized derivatives of the oxadiazole scaffold that demonstrate potent agonist activity at GPBAR1. For instance, compounds derived from the 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole framework showed significant selectivity and efficacy in activating GPBAR1 compared to other bile acid receptors. These findings suggest that this scaffold could lead to novel treatments for metabolic disorders .

| Compound | Activity | Selectivity | Pharmacokinetics |

|---|---|---|---|

| Compound 9 | High | Selective over FXR and PPARs | Favorable solubility |

| Compound 10 | Moderate | High selectivity | Good oral bioavailability |

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of this compound. Studies have indicated that derivatives of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole exhibit activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antimicrobial Efficacy

In vitro evaluations demonstrated that certain derivatives showed significant inhibition against multi-drug resistant strains of bacteria. This positions the compound as a candidate for further development in antibiotic therapies .

Material Science

The unique chemical structure of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole also lends itself to applications in material science, particularly in the development of organic semiconductors and polymers.

Case Study: Organic Electronics

Research has explored the use of oxadiazole-based compounds in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has shown promising results in enhancing charge transport properties and device efficiency .

Mécanisme D'action

The mechanism by which 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

5-(Pyrrolidin-2-yl)isoxazole hydrochloride: This compound is structurally similar but differs in the presence of an isoxazole ring instead of an oxadiazole ring.

5-(Pyrrolidin-2-yl)tetrazole: Another related compound with a tetrazole ring instead of an oxadiazole ring.

5-(Pyrrolidin-2-yl)pyrimidine: This compound features a pyrimidine ring and differs in its heterocyclic structure.

Uniqueness: The uniqueness of 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide hydrochloride lies in its specific combination of the pyrrolidinyl group and the oxadiazole ring, which can impart distinct chemical and biological properties compared to similar compounds.

Activité Biologique

5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly as a selective agonist for G-protein bile acid receptor 1 (GPBAR1). This receptor plays a crucial role in metabolic and inflammatory diseases, including type 2 diabetes and obesity. The compound's structure, featuring the oxadiazole ring, is associated with various pharmacological properties.

- Molecular Formula : C₁₄H₁₅N₄O₂·HCl

- Molecular Weight : 218.64 g/mol

- CAS Number : 1795344-84-1

The biological activity of this compound has been primarily evaluated in the context of its interaction with GPBAR1. Research indicates that derivatives of the oxadiazole scaffold can selectively activate GPBAR1 while exhibiting minimal activity on related bile acid receptors such as FXR and PPARs. This selectivity is critical for minimizing side effects associated with non-specific receptor activation.

GPBAR1 Agonism

A study demonstrated that derivatives containing the oxadiazole moiety significantly induce mRNA expression of pro-glucagon, a target gene of GPBAR1. Compounds synthesized with the pyrrolidinyl group showed promising selectivity and potency in activating GPBAR1 compared to traditional bile acid derivatives .

Table 1: Biological Activity of Selected Compounds

| Compound ID | GPBAR1 Activity (EC50) | Aqueous Solubility (μg/mL) | LogD |

|---|---|---|---|

| Compound 9 | 0.5 μM | 42 | 1.47 |

| Compound 10 | 0.3 μM | 70 | 1.25 |

Anticancer Activity

In vitro studies have shown that certain derivatives exhibit anticancer properties against various cancer cell lines, including A549 (lung adenocarcinoma). The cytotoxicity was assessed using MTT assays, where some compounds demonstrated significant reductions in cell viability compared to controls .

Case Study: Anticancer Efficacy

In a comparative study, compound variants were tested against A549 cells:

- Compound A : 78% viability post-treatment.

- Compound B : Reduced viability to 66%, indicating higher cytotoxicity.

Antimicrobial Activity

The antimicrobial potential of derivatives was evaluated against multidrug-resistant strains, including Staphylococcus aureus. Some compounds showed selective activity against resistant strains, highlighting their potential as novel antimicrobial agents .

Table 2: Antimicrobial Activity Against Resistant Strains

| Compound ID | MIC (μg/mL) | Activity Against Staphylococcus aureus |

|---|---|---|

| Compound X | <16 | Effective |

| Compound Y | >64 | Ineffective |

Pharmacokinetic Properties

The pharmacokinetic profile of selected compounds suggests favorable absorption characteristics:

- Aqueous solubility allows for potential oral administration.

- LogD values indicate moderate lipophilicity, which is beneficial for drug formulation.

Propriétés

IUPAC Name |

5-pyrrolidin-2-yl-1,2,4-oxadiazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2.ClH/c8-5(12)6-10-7(13-11-6)4-2-1-3-9-4;/h4,9H,1-3H2,(H2,8,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWIGORWZGSLBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC(=NO2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.